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Compound of Interest

Compound Name: Ethyl trans-4-octenoate
CAS No.: 78989-37-4
Cat. No.: B1233529
Get Quote
. J

CAS Registry Number: 78989-37-4 (specifically for (E)-isomer) | Formula: C1oH1802 | MW:
170.25 g/mol

Executive Summary & Chemical Identity

Ethyl (E)-4-octenoate is a fatty acid ester characterized by a fruity, pear-like organoleptic
profile. In high-precision flavor chemistry and pharmaceutical intermediate synthesis,
distinguishing the trans (E) isomer from the cis (Z) isomer is critical, as the stereochemistry
significantly influences biological activity and odor threshold.

This guide provides a definitive spectroscopic fingerprint for the (E)-isomer, focusing on the
diagnostic coupling constants in tH NMR and fragmentation suppression in MS that
differentiate it from its geometric isomers.

Structural Verification Workflow

The following logic gate outlines the decision process for confirming chemical identity:
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Figure 1: Analytical workflow for the definitive stereochemical assignment of Ethyl (E)-4-
octenoate.

Synthesis & Sample Preparation

To ensure the integrity of spectroscopic data, the sample must be synthesized via a pathway
that guarantees high stereoselectivity. We utilize the Johnson-Claisen Rearrangement, a self-
validating protocol that thermodynamically favors the (E)-isomer.

Protocol: Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl (E)-4-octenoate from 1-hexen-3-ol.

» Reagents: 1-Hexen-3-ol (1.0 eq), Triethyl orthoacetate (7.0 eq), Propionic acid (0.05 eq,
catalyst).

e Procedure:

o

Combine reagents in a round-bottom flask equipped with a distillation head.

[¢]

Heat the mixture to 138°C. Ethanol is produced as a byproduct.

Critical Control Point: Continuously distill off the ethanol to drive the equilibrium forward.

[¢]

o

The reaction proceeds via a mixed orthoester intermediate, forming a ketene acetal in situ.
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o The subsequent [3,3]-sigmatropic rearrangement proceeds through a chair-like transition

state where the propyl group adopts an equatorial position to minimize 1,3-diaxial

interactions, yielding the (E)-isomer with >95% selectivity.

» Purification: Remove excess orthoester via vacuum distillation. Isolate the product by flash

chromatography (Hexane:EtOAc 95:5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for stereochemical assignment. The coupling constant (

) across the double bond is the definitive metric.

H NMR Data (400 MHz, CDCIs)

N Shift (3, o Coupling ( _
Position Multiplicity Integral Assignment
ppm) , Hz)
] Vinylic
C4-H, C5-H 5.35-5.50 Multiplet 2H ~15.4
(Trans)
Ester
O-CH: 4.12 Quartet 2H 7.1
Methylene
C2-H 2.30-2.35 Multiplet 2H _Methylene
C3-H 2.25-2.30 Multiplet 2H Methylene
Allylic
C6-H 1.95-2.00 Quartet 2H
Methylene
) Homallylic
C7-H 1.35-1.40 Multiplet 2H
CH:
Ester-CHs 1.25 Triplet 3H 7.1 Ester Methyl
] Terminal
C8-H 0.90 Triplet 3H 7.3
Methyl
Interpretation Guide:
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o Stereochemistry: The multiplet at 5.35-5.50 ppm contains the signals for both vinylic
protons. Deconvolution or high-field analysis reveals a mutual coupling constant of 15.4 Hz.
A value of 15-16 Hz confirms the (E)-geometry. A (Z)-isomer would exhibit a coupling of 10—
11 Hz.

o Chemical Shift Logic: The

-protons (C2) appear downfield (~2.3 ppm) due to the carbonyl deshielding. The

-protons (C3) and allylic protons (C6) appear near 2.0-2.3 ppm, characteristic of allylic
systems.

*C NMR Data (100 MHz, CDCIs)

Carbon Type Shift (6, ppm) Assighment
Carbonyl 1735 Ester C=0
Alkene 131.8 C5 (Internal)
Alkene 128.5 C4 (Internal)
O-CH:2 60.2 Ethyl CH2
C2(
Aliphatic 34.4
)
Aliphatic 34.2 C6 (Allylic)
C3(
Aliphatic 28.0
)
Aliphatic 225 C7
Methyl 14.2 Ester CHs
Methyl 13.7 Terminal CHs

Infrared (IR) Spectroscopy
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IR provides rapid functional group verification. For this specific isomer, the "fingerprint” region
contains a band diagnostic of the trans-alkene.

Wavenumber (cm~?) Vibration Mode Diagnostic Significance
2960, 2930 C-H Stretch (Alkyl) Standard aliphatic backbone.
Primary confirmation of ester
1738 C=0 Stretch (Ester) ) )
functionality.
1175 C-O-C Stretch Characteristic of ethyl esters.
Definitive for trans (E)
965 - 970 =C-H Out-of-Plane Bend

disubstituted alkenes.

Note: The absence of a band at ~700 cm~! (characteristic of cis-alkenes) further validates the
(E)-configuration.

Mass Spectrometry (MS) Analysis

The fragmentation of ethyl 4-octenoate under Electron lonization (70 eV) differs from saturated
esters due to the presence of the double bond at the

-position.

Fragmentation Pathway & Interpretation

Unlike saturated ethyl esters which show a dominant McLafferty rearrangement peak at m/z 88,
the

double bond in ethyl 4-octenoate renders the

-hydrogen vinylic. Vinylic hydrogens are energetically difficult to abstract, suppressing the
classic McLafferty rearrangement.

Key Diagnostic lons:
e m/z 170 [M]*: Molecular ion (detectable, weak intensity).

e m/z 125 [M — OEt]*: Loss of the ethoxy group (cleavage
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to carbonyl). This is often the base peak or a major fragment.

e m/z 124 [M — EtOH]*: Elimination of ethanol.
e m/z 55 [CaH7]*: Homallylic cleavage fragment (characteristic of the hydrocarbon tail).

e m/z 29 [Et]*: Ethyl group from the ester.

Molecular lon
[M]+ m/z 170

Loss of .OEt (45)

llylic/Homallylic Cleavage -

Acylium lon Hydrocarbon Fragment Note: Suppression of m/z 88
[M - OEt]+ m/z 125 [CAHT7]+ m/z 55 (Blocked McLafferty)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways for Ethyl 4-octenoate. Note the suppression of the
standard m/z 88 peak typically seen in saturated ethyl esters.
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» To cite this document: BenchChem. [Technical Deep Dive: Spectroscopic Characterization of
Ethyl (E)-4-octenoate]. BenchChem, [2026]. [Online PDF]. Available at:
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characterization-of-ethyl-e-4-octenoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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